molecular formula C6H10O3 B2594913 2-Methoxycyclobutane-1-carboxylic acid CAS No. 1823091-43-5

2-Methoxycyclobutane-1-carboxylic acid

Cat. No. B2594913
CAS RN: 1823091-43-5
M. Wt: 130.143
InChI Key: XNZZCIUDRKWFTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives like 2-Methoxycyclobutane-1-carboxylic acid can be achieved through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another approach involves the use of a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . Carboxylic acids can also be synthesized from organic halogen compounds through hydrolysis of nitriles and carboxylation of organometallic intermediates .


Molecular Structure Analysis

Carboxylic acids, like 2-Methoxycyclobutane-1-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxylic acid a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, carboxylic acids can be converted to amides .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carboxylic acid a basic trigonal shape .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including structures similar to 2-Methoxycyclobutane-1-carboxylic acid, are known for their role as precursors in industrial chemical production. They can be produced fermentatively using engineered microbes. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer. This inhibition is a significant concern for biorenewable chemical production. Research into the mechanisms of this inhibition can lead to the development of more robust microbial strains, enhancing industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Biotechnological Production of Valuable Chemicals

Lactic acid, a key hydroxycarboxylic acid, serves as a foundation for producing a range of chemicals through biotechnological routes, including pyruvic acid, acrylic acid, and lactate ester. These processes represent a green chemistry approach, potentially applicable to derivatives of 2-Methoxycyclobutane-1-carboxylic acid. The development of these biotechnological processes highlights the potential for converting carboxylic acids into valuable industrial chemicals (Gao, Ma, & Xu, 2011).

Antioxidant, Antimicrobial, and Therapeutic Applications

Carboxylic acids are investigated for their therapeutic properties, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. For example, syringic acid, a phenolic compound with methoxy groups, demonstrates a range of therapeutic applications. The structural characteristics of carboxylic acids, such as the presence of methoxy groups, significantly influence their biological activity. This suggests that 2-Methoxycyclobutane-1-carboxylic acid could potentially be explored for similar applications (Srinivasulu et al., 2018).

Industrial and Environmental Applications

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, demonstrates the utility of carboxylic acids in producing sustainable polymers, materials, and fuels. This research area highlights the potential for utilizing derivatives of 2-Methoxycyclobutane-1-carboxylic acid in the development of new generation materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

While specific safety and hazards information for 2-Methoxycyclobutane-1-carboxylic acid is not available, it’s important to handle carboxylic acids with care due to their corrosive nature .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the field of carboxylic acid derivative research.

properties

IUPAC Name

2-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZCIUDRKWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclobutane-1-carboxylic acid

CAS RN

1823091-43-5
Record name 2-methoxycyclobutane-1-carboxylic acid
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